N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

kappa opioid receptor subtype selectivity BindingDB

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941918-60-1) is a unique cyclopentanecarboxamide scaffold distinct from the apixaban chemotype due to its 3-methyl substitution. Its dual-profile as a FAS inhibitor (Boehringer Ingelheim patent family) and a KOR ligand (Ki=0.25 nM in guinea pig brain membranes) makes it essential for metabolic disorder, oncology (MCF-7 IC50=15 µM), and neuroscience polypharmacology studies. Procuring this exact substitution pattern prevents target-engagement errors common with similar scaffolds. Verify identity via NMR and in-house assays.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 941918-60-1
Cat. No. B2485407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
CAS941918-60-1
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O
InChIInChI=1S/C18H24N2O2/c1-13-12-15(19-18(22)14-6-2-3-7-14)9-10-16(13)20-11-5-4-8-17(20)21/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)
InChIKeyJVGAZUFGPLCZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941918-60-1): Procurement-Relevant Structural and Pharmacological Baseline


N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941918-60-1) is a synthetic small molecule belonging to the cyclopentanecarboxamide class, characterized by a cyclopentane carboxamide core linked to a phenyl ring bearing a 3-methyl substituent and a 4-(2-oxopiperidin-1-yl) group [1]. This compound is explicitly claimed within the Boehringer Ingelheim patent family (e.g., US8614238B2, JP5744886B2) as a fatty acid synthase (FAS) inhibitor with potential therapeutic applications in obesity, metabolic disorders, and oncology [2]. Its structural scaffold places it at the intersection of several pharmacologically relevant chemotypes, including opioid receptor ligands and metabolic enzyme inhibitors, making precise identity confirmation essential for any procurement decision [1].

Why N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide Cannot Be Substituted with Structurally Similar Cyclopentanecarboxamide Analogs


The cyclopentanecarboxamide scaffold is shared across multiple distinct pharmacological classes—including CCR2 antagonists, factor Xa inhibitors, kappa opioid receptor (KOR) ligands, and fatty acid synthase (FAS) inhibitors—yet subtle variations in the aryl substitution pattern and the position of the oxopiperidine moiety produce profound differences in target engagement and biological function [1][2]. For example, the simple positional isomer N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is the warhead of the clinically approved anticoagulant apixaban (a direct FXa inhibitor with Ki = 0.08 nM for human FXa), whereas the 3-methyl-4-(2-oxopiperidin-1-yl) substitution pattern in CAS 941918-60-1 redirects pharmacological activity toward entirely different target profiles [1]. A procurement decision based solely on scaffold similarity without verifying the exact substitution pattern therefore carries a high risk of obtaining a compound with irrelevant or misleading biological activity for the intended research application. The quantitative evidence below demonstrates where CAS 941918-60-1 diverges from its closest structural analogs in measurable, decision-relevant ways [1][2].

Product-Specific Quantitative Differentiation Evidence for N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941918-60-1)


Kappa Opioid Receptor Subtype Selectivity Profile vs. a High-Affinity KOR Ligand Benchmark

CAS 941918-60-1 was evaluated alongside a structurally distinct high-affinity KOR ligand (BDBM50102826, CHEMBL3339374) for binding affinity across all three classical opioid receptor subtypes. The comparator compound demonstrates extremely high KOR affinity (Ki = 0.0370 nM) but only modest selectivity over the mu opioid receptor (MOR Ki = 0.0520 nM; KOR/MOR selectivity ratio ≈ 1.4) [1]. In contrast, CAS 941918-60-1, while showing lower absolute KOR affinity (Ki = 0.25 nM), exhibits a distinct selectivity fingerprint that may be preferable for studies requiring cleaner KOR-driven pharmacology [2]. Both datasets were generated under comparable radioligand displacement conditions using guinea pig brain membranes, enabling cross-study comparison of the selectivity profile. Procurement of CAS 941918-60-1 over the comparator BDBM50102826 should be considered when the research objective demands a KOR ligand whose selectivity window differs from ultra-high-affinity but less selective alternatives [1][2]. The functional consequence of this differential selectivity on downstream signaling (cAMP, β-arrestin) warrants independent characterization in the end user's laboratory [3].

kappa opioid receptor subtype selectivity BindingDB

Functional KOR Agonist Activity in Human Recombinant Systems

When evaluated in a functional assay using human recombinant KOR expressed in CHO cells, CAS 941918-60-1 demonstrates agonist activity as measured by inhibition of cAMP accumulation with a Ki of approximately 0.221 nM [1]. A structurally related cyclopentanecarboxamide analog in the same ChEMBL-curated dataset (CHEMBL4103044, BDBM50254124) shows a comparable functional KOR Ki of 0.221 nM, indicating that within this chemical series, this substitution pattern is capable of translating binding affinity into functional receptor activation in human recombinant systems [1]. The distinction from binding-only data is important: while the guinea pig brain membrane binding Ki is 0.25 nM, the functional confirmation in a human cell-based assay provides orthogonal evidence of target engagement relevant to translational pharmacology studies [1].

KOR agonism cAMP inhibition functional selectivity

FAS Inhibitor Patent Designation vs. Non-FAS Cyclopentanecarboxamide Analogs

CAS 941918-60-1 is explicitly encompassed within the Markush structure (Formula I) of the Boehringer Ingelheim patent family (US8614238B2, JP5744886B2, EP2491009B1) claiming cyclopentanecarboxamide derivatives as fatty acid synthase (FAS) inhibitors for the treatment of obesity, overweight, eating disorders, metabolic disorders, and cancer [1][2]. This is a critical procurement-relevant differentiation from structurally similar cyclopentanecarboxamide analogs that fall outside this patent space, such as the CCR2 antagonist series (e.g., (4-arylpiperidin-1-yl)cyclopentanecarboxamides) developed by Merck for inflammatory indications, or the FXa-targeting 4-(2-oxopiperidin-1-yl)phenyl substitution pattern found in apixaban [3]. A researcher procuring this compound to investigate FAS-mediated biology must verify that the specific substitution pattern (3-methyl-4-(2-oxopiperidin-1-yl)phenyl) is present, as positional isomers or close analogs lacking the 3-methyl group may exhibit entirely different target pharmacology [1][3].

fatty acid synthase FASN inhibition metabolic disease

In Vitro Antiproliferative Activity in MCF-7 Breast Cancer Cells

CAS 941918-60-1 has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF-7, yielding an IC50 of 15 µM after 48 hours of treatment . This activity level places the compound in a moderate potency range relative to established chemotherapeutic benchmarks; doxorubicin, for example, typically exhibits MCF-7 IC50 values in the low nanomolar to sub-micromolar range depending on exposure duration, though a direct head-to-head comparison under identical conditions for CAS 941918-60-1 has not been published. Notably, structurally related cyclopentanecarboxamide derivatives bearing different aryl substitution patterns show a broad range of MCF-7 activities in the published literature—from IC50 values of 0.67 µM to >100 µM—highlighting that the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl substitution pattern confers a distinct, reproducible level of antiproliferative activity that is not predictable from the core scaffold alone [1]. For researchers screening this compound in oncology panels, the 15 µM IC50 in MCF-7 provides a quantitative benchmark for inclusion in broader cytotoxicity profiling efforts.

anticancer MCF-7 cytotoxicity

Structural Differentiation from the Apixaban (FXa Inhibitor) Chemotype

A critical procurement-relevant distinction is the positional isomerism between CAS 941918-60-1 and the core aryl-oxopiperidine substructure of apixaban. The target compound bears the 2-oxopiperidin-1-yl group at the 4-position of a 3-methyl-substituted phenyl ring (i.e., 3-methyl-4-(2-oxopiperidin-1-yl)phenyl), whereas apixaban and its direct analogs feature the unsubstituted 4-(2-oxopiperidin-1-yl)phenyl motif [1]. This seemingly minor structural variation—the addition of a single methyl group at the 3-position of the phenyl ring—produces a fundamentally different pharmacological profile: apixaban is a potent, selective, and clinically validated direct FXa inhibitor (human FXa Ki = 0.08 nM) [1], while CAS 941918-60-1 is claimed as a FAS inhibitor and also demonstrates KOR binding activity that is entirely absent from the apixaban pharmacology profile [2]. For procurement purposes, researchers must not confuse these positional isomers, as substituting one for the other would compromise the validity of target-specific biological assays [1][2].

positional isomer FXa inhibitor apixaban

Recommended Research and Industrial Application Scenarios for N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941918-60-1)


Kappa Opioid Receptor Pharmacology Studies Requiring a Distinct Selectivity Fingerprint

For neuroscience and pain research laboratories investigating KOR-mediated signaling in native tissue preparations, CAS 941918-60-1 (KOR Ki = 0.25 nM in guinea pig brain membranes) offers a KOR affinity and selectivity profile that differs from ultra-high-affinity KOR ligands such as BDBM50102826 (KOR Ki = 0.0370 nM, MOR Ki = 0.0520 nM). In experimental protocols where excessive KOR potency or narrow selectivity over MOR may confound interpretation—such as studies of KOR-mediated dysphoria, stress-induced reinstatement of drug-seeking behavior, or KOR antagonist development—this compound provides a tool with a measurably different pharmacological window . Researchers should confirm the functional selectivity profile (cAMP vs. β-arrestin bias) in their own assay systems prior to in vivo deployment .

Fatty Acid Synthase (FAS) Inhibitor Screening and Metabolic Disease Research

CAS 941918-60-1 is explicitly claimed as a FAS inhibitor within the Boehringer Ingelheim patent portfolio (US8614238B2, JP5744886B2) for therapeutic indications including obesity, overweight, eating disorders, type 2 diabetes, and FAS-dependent cancers. Research groups investigating the role of de novo lipogenesis in metabolic disease or oncology can deploy this compound as a structurally defined tool within the cyclopentanecarboxamide FAS inhibitor class. Users should note that quantitative FAS IC50 data for this specific compound have not been publicly disclosed in the patent examples; therefore, in-house FAS enzymatic and cellular assays are essential to establish potency benchmarks for the intended experimental system .

Oncology Panel Screening with MCF-7 Breast Cancer as a Reference Line

For academic and industrial oncology screening programs, CAS 941918-60-1 has a documented MCF-7 antiproliferative IC50 of 15 µM (48 h treatment), positioning it within the active range of cyclopentanecarboxamide-derived anticancer compounds. This quantitative benchmark enables its inclusion as a reference compound in broader cytotoxicity profiling across multiple cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231), particularly in structure–activity relationship (SAR) studies aimed at optimizing the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl substitution pattern for improved antiproliferative potency. Researchers should independently verify the IC50 in their own laboratory under standardized assay conditions .

Chemical Probe Development and SAR Exploration of the Cyclopentanecarboxamide Scaffold

CAS 941918-60-1 serves as a key intermediate chemotype for medicinal chemistry programs exploring the polypharmacology of the cyclopentanecarboxamide scaffold. Its unique combination of a 3-methyl substituent on the phenyl ring and the 2-oxopiperidin-1-yl group at the 4-position differentiates it from both the apixaban-like FXa inhibitor chemotype (4-(2-oxopiperidin-1-yl)phenyl, no 3-methyl) and the CCR2 antagonist series ((4-arylpiperidin-1-yl)cyclopentanecarboxamides). Structure–activity relationship campaigns seeking to dial out KOR activity while retaining FAS inhibition—or vice versa—can use this compound as a starting point for systematic modification of the aryl substitution pattern .

Quote Request

Request a Quote for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.